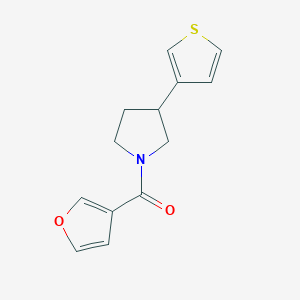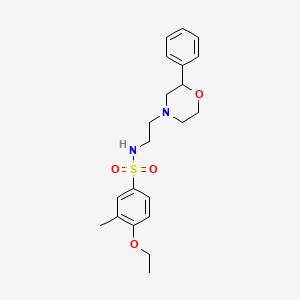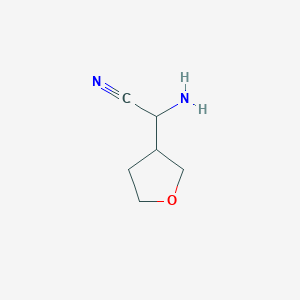![molecular formula C22H17NO4 B2550225 N-[2-(7-methyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]cyclopropanecarboxamide CAS No. 903184-79-2](/img/structure/B2550225.png)
N-[2-(7-methyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]cyclopropanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "N-[2-(7-methyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]cyclopropanecarboxamide" is a structurally complex molecule that appears to be related to a class of compounds that include various substituted benzamides and chromene derivatives. These compounds are of interest due to their potential biological activities, such as anti-inflammatory and analgesic properties .
Synthesis Analysis
The synthesis of related compounds typically involves multi-step reactions, including acylation and cyclocoupling processes. For instance, benzamide derivatives can be synthesized through direct acylation reactions , while 3H-naphtho[2.1-b]pyran-2-carboxamides, which share a similar chromene core, can be synthesized from a three-component cyclocoupling reaction involving β-naphthol, propargyl alcohols, and isocyanide in the presence of Lewis acids . Additionally, the synthesis of cyclopropyl amino acids, which may share a common cyclopropane motif with the compound , can be achieved through Wittig olefination .
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using techniques such as X-ray single crystallography. For example, a similar compound with a chromene and benzofuran moiety has been shown to crystallize in the monoclinic space group and exhibit intermolecular hydrogen bonding, leading to dimer formation. Intramolecular hydrogen bonds and π-π interactions also contribute to the stability of the crystal structure .
Chemical Reactions Analysis
The chemical reactivity of such compounds often involves interactions with anions or other molecules. For instance, certain benzamide derivatives can undergo colorimetric sensing of fluoride anions through a deprotonation-enhanced intramolecular charge transfer mechanism . This suggests that the compound may also participate in specific chemical reactions that could be exploited for sensing or other applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are characterized by various spectroscopic methods, including IR, ^1H NMR, ^13C NMR, and HRMS. These techniques help to confirm the structure of the synthesized compounds. The presence of specific functional groups, such as the cyclopropane carboxamide moiety, can significantly influence the physical properties, such as solubility and melting point, as well as the chemical reactivity .
Applications De Recherche Scientifique
Synthetic Methods and Applications
Bicyclic Heterocycles Synthesis : A study by Kobayashi, Arisawa, and Shuto (2011) developed a synthetic method for creating bicyclic heterocycles, such as indole, benzofuran, and chromene derivatives, featuring a chiral cyclopropane at the 2-position. This method, which involves isomerization of a terminal olefin and enamide-ene or diene metathesis, could potentially apply to the synthesis of compounds similar to N-[2-(7-methyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]cyclopropanecarboxamide (Kobayashi, Arisawa, & Shuto, 2011).
Oxygenated Chromene Derivatives : Research conducted by Yurchenko et al. (2014) on the marine-sediment-derived fungus Isaria felina KMM 4639 led to the isolation of new highly oxygenated chromene derivatives, oxirapentyns F-K. These compounds were analyzed for their structure using spectroscopic methods, providing insights into the chemical behavior and potential applications of chromene derivatives in medicinal chemistry (Yurchenko et al., 2014).
Chromenes and Benzofurans Synthesis : A study by Ahmad and Silva (2012) explored the oxidation of 2H-chromenes and dihydro-1-benzoxepines by hypervalent iodine(III), leading to the synthesis of chromanes, 4H-chromenes, and benzofurans. This research highlights the versatility of chromene derivatives in organic synthesis, potentially applicable to compounds like N-[2-(7-methyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]cyclopropanecarboxamide (Ahmad & Silva, 2012).
Structural Analysis and Properties
- Crystal Structure Analysis : Anuradha et al. (2012) determined the crystal structure of a closely related compound, showcasing the importance of intermolecular hydrogen bonds and π-π interactions in stabilizing the molecular structure. This detailed structural analysis provides valuable insights into the molecular arrangement that could be relevant for understanding the properties of N-[2-(7-methyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]cyclopropanecarboxamide (Anuradha, Vasuki, Khan, & Kulkarni, 2012).
Orientations Futures
Given the biological activities exhibited by coumarin derivatives, future research could explore the potential of this compound as a therapeutic agent. Its antimicrobial activity suggests potential applications in the treatment of bacterial infections . Further studies could also investigate its mechanism of action and other potential biological activities.
Propriétés
IUPAC Name |
N-[2-(7-methyl-2-oxochromen-4-yl)-1-benzofuran-3-yl]cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17NO4/c1-12-6-9-14-16(11-19(24)26-18(14)10-12)21-20(23-22(25)13-7-8-13)15-4-2-3-5-17(15)27-21/h2-6,9-11,13H,7-8H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXINWGSDVBHBNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=CC(=O)O2)C3=C(C4=CC=CC=C4O3)NC(=O)C5CC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(7-methyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]cyclopropanecarboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl 5-(6-fluoropyridine-3-carbonyl)-2,5-diazabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B2550143.png)


![(E)-(4-methylpiperazino)-[[3-(3-nitrophenyl)imidazo[1,5-a]pyridin-1-yl]methylene]amine](/img/structure/B2550150.png)

![N-(2-(6-((2-((2,3-dimethylphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide](/img/structure/B2550154.png)
![N-Ethyl-N-[2-(5-oxaspiro[3.5]nonan-8-ylmethylamino)-2-oxoethyl]prop-2-enamide](/img/structure/B2550155.png)


![N-(3-chloro-4-methylphenyl)-3-[methyl(4-methylphenyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B2550159.png)
![N-cyclohexyl-2-(3-fluorobenzyl)-1,5-dioxo-4-propyl-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2550160.png)
![6-((4-ethoxy-3-fluorophenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2550161.png)
![9-Methyl-N-[[1-(thiolan-3-yl)piperidin-4-yl]methyl]purin-6-amine](/img/structure/B2550162.png)
